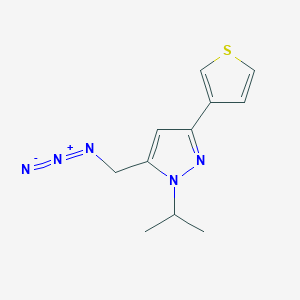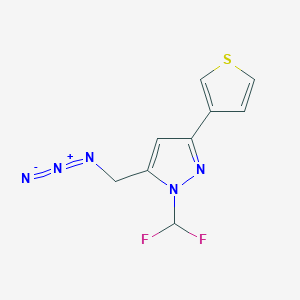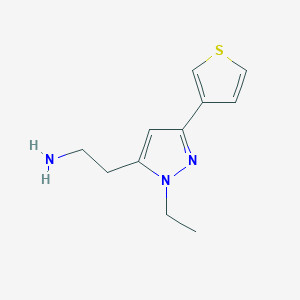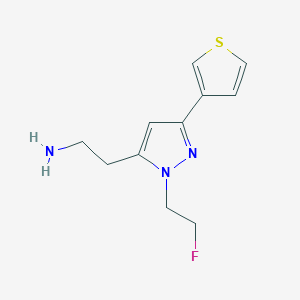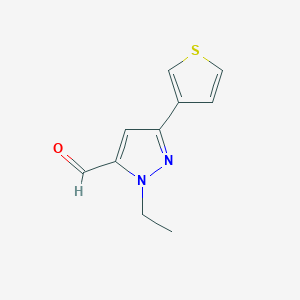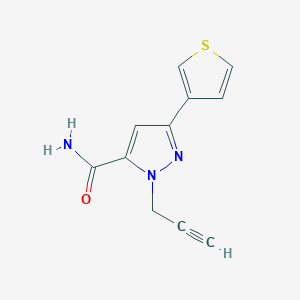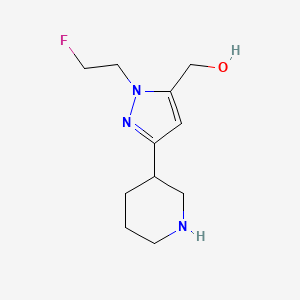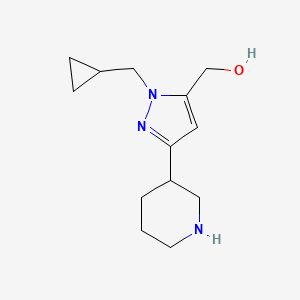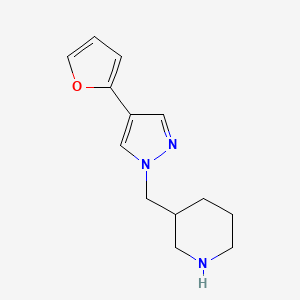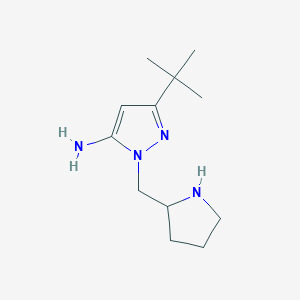
1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde
Vue d'ensemble
Description
“1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde” is a compound that falls under the category of difluoromethylated compounds . Difluoromethylation is a process based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Synthesis Analysis
The synthesis of similar compounds, such as 3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamide and 3-(difluoromethyl)-N-((3,5-dimethylphenyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxamide, has been reported . Their structures were confirmed by the aid of 1H NMR and HRMS analyses . The synthetic route involved the use of ethyl-2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate and triethyl orthoformate in the presence of acetic anhydride .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by X-ray diffraction . In molecular docking studies, the carbonyl oxygen atom of one such compound could form hydrogen bonds towards the hydroxyl of TYR58 and TRP173 on SDH .Chemical Reactions Analysis
Difluoromethylation reactions, such as tri-, di-, and mono-fluoromethylations and other perfluoroalkylations and polyfluoroalkylations, represent one of the most straightforward and efficient methods for the incorporation of a fluoroalkyl group (such as CF3, CF2H, or CH2F group) into organic molecules .Applications De Recherche Scientifique
Pharmaceutical Research
The difluoromethyl group in this compound can significantly influence the biological activity of pharmaceuticals. Its incorporation into drug molecules can improve metabolic stability, enhance binding affinity, and modify the physicochemical properties of the compound . This makes 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde a valuable intermediate in the design of new therapeutic agents, particularly in the development of selective receptor modulators.
Material Science
In material science, the compound’s unique structure can be utilized to synthesize advanced materials with specific properties. For instance, its incorporation into polymers may lead to materials with improved thermal stability and chemical resistance, which are crucial for high-performance applications .
Agricultural Chemistry
This compound can be used to create novel agrochemicals. The difluoromethyl group is known for its insecticidal and fungicidal properties. Therefore, 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde could serve as a precursor in the synthesis of new pesticides that are more effective and environmentally friendly .
Organic Synthesis
The aldehyde group in the compound provides a reactive site for various organic transformations. It can be used in condensation reactions to form heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals .
Catalysis
The compound’s structure allows it to act as a ligand in transition metal catalysis. This can lead to the development of new catalytic systems that are more efficient and selective for reactions such as hydrogenation, carbon-carbon bond formation, and oxidation .
Bioconjugation
The presence of both aldehyde and difluoromethyl groups makes this compound an interesting candidate for bioconjugation techniques. It could be used to modify biomolecules like proteins and nucleic acids, potentially leading to applications in targeted drug delivery and diagnostic imaging .
Mécanisme D'action
While the specific mechanism of action for “1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde” is not available, it’s worth noting that difluoromethylated compounds have been studied for their inhibitory effects on various biological targets. For example, Difluoromethylornithine (DFMO, eflornithine) is a well-known inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthetic pathway .
Orientations Futures
The field of difluoromethylation has seen significant advances in recent years, with the development of new reagents and methods . This has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may focus on further improving the efficiency and selectivity of difluoromethylation reactions, as well as exploring new applications for difluoromethylated compounds in various fields .
Propriétés
IUPAC Name |
2-(difluoromethyl)-5-phenylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-11(13)15-9(7-16)6-10(14-15)8-4-2-1-3-5-8/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDUGKFUJCBXCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



